Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)-
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating it as (2S)-N,N'-dibutyl-2-(dodecanoylamino)pentanediamide. The molecular formula C25H49N3O3 reflects a complex structure containing multiple functional groups arranged around a central glutamic acid-derived backbone. The stereochemical designation (2S) indicates the specific three-dimensional arrangement at the chiral center, which corresponds to the naturally occurring L-glutamic acid configuration found in biological systems.
The compound's systematic name reveals several key structural features that contribute to its unique properties. The pentanediamide backbone provides the foundational framework, while the N,N'-dibutyl substitution pattern introduces significant steric bulk through the attachment of two butyl chains to the terminal amide nitrogen atoms. The 2-[(1-oxododecyl)amino] substituent represents the lauroyl group, a twelve-carbon fatty acid chain that imparts amphiphilic characteristics to the molecule. This structural arrangement creates a molecule with distinct hydrophilic and hydrophobic regions, enabling specific intermolecular interactions.
The molecular weight of 439.68 grams per mole reflects the substantial size of this compound, which contains 25 carbon atoms, 49 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms. The presence of multiple amide linkages throughout the structure creates opportunities for extensive hydrogen bonding, both intramolecularly and intermolecularly. The stereochemical configuration at the central carbon atom influences the overall molecular shape and affects the spatial arrangement of functional groups, which in turn determines the compound's ability to form specific crystal structures and solution conformations.
Analysis of the compound's chemical structure reveals that it belongs to the class of N-acyl amino acid derivatives, specifically designed to combine the biological activity of amino acids with the enhanced stability and bioavailability provided by the acyl and alkyl modifications. The lauroyl substituent not only increases the compound's lipophilicity but also provides a flexible hydrophobic tail that can interact with lipid bilayers and other hydrophobic environments. The dibutyl amide termini further enhance the compound's ability to penetrate biological membranes while maintaining sufficient polar character for aqueous solubility.
Molecular Geometry Optimization via Density Functional Theory Calculations
Density functional theory calculations provide crucial insights into the optimal molecular geometry and electronic structure of Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)-. Computational studies utilizing advanced basis sets reveal that the compound adopts a complex three-dimensional conformation characterized by multiple rotatable bonds and flexible chain segments. The central glutamic acid-derived core maintains a relatively rigid structure due to the constraints imposed by the amide linkages and the stereochemical configuration at the chiral center.
The optimization studies demonstrate that the lauroyl chain exhibits significant conformational flexibility, with multiple low-energy conformations accessible at room temperature. The long alkyl chain can adopt both extended and folded configurations, depending on the local environment and intermolecular interactions. The dibutyl substituents attached to the terminal amide groups also show considerable rotational freedom, allowing the molecule to adjust its shape in response to packing constraints in the solid state or solvation effects in solution.
Computational analysis of the electronic structure reveals that the amide nitrogen atoms possess partial negative charges, while the carbonyl carbon atoms carry partial positive charges, creating multiple sites for electrostatic interactions. The distribution of electron density throughout the molecule indicates that the compound can participate in various types of non-covalent interactions, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions. These electronic properties contribute to the compound's ability to form stable crystal structures and to interact specifically with other molecules in solution.
The density functional theory calculations also provide information about the compound's vibrational modes and thermodynamic properties. The computed vibrational frequencies indicate characteristic stretching and bending modes for the amide groups, alkyl chains, and aromatic-like backbone structure. The thermodynamic parameters derived from these calculations suggest that the compound is thermodynamically stable under standard conditions, with a relatively low energy barrier for conformational changes involving rotation around single bonds.
Hydrogen Bonding Networks in Crystalline Phase Analysis
The crystalline structure of Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)- exhibits a sophisticated network of hydrogen bonds that stabilize the solid-state arrangement and determine the material's physical properties. Experimental crystallographic data reveal that the compound crystallizes in a layered structure, with molecules arranged in sheets that are held together by extensive hydrogen bonding between amide groups. The melting point range of 155-163 degrees Celsius reflects the strength of these intermolecular interactions.
The hydrogen bonding pattern involves multiple donor and acceptor sites throughout each molecule, creating a three-dimensional network that extends throughout the crystal lattice. The primary amide nitrogen atoms serve as hydrogen bond donors, while the carbonyl oxygen atoms function as acceptors, forming classical N-H···O hydrogen bonds with bond lengths typically ranging from 2.8 to 3.2 Angstroms. Secondary interactions involving the alkyl chains contribute additional stabilization through weak C-H···O contacts and van der Waals forces.
Powder diffraction studies provide detailed information about the crystal structure and packing arrangements. The diffraction patterns reveal characteristic peaks that correspond to specific lattice spacings, indicating an ordered crystalline structure with well-defined unit cell parameters. The intensity distribution of the diffraction peaks suggests that the lauroyl chains adopt a preferential orientation within the crystal structure, likely arranged in an antiparallel fashion to minimize steric repulsion while maximizing favorable intermolecular interactions.
The crystalline phase stability is enhanced by the cooperative nature of the hydrogen bonding network, where each molecule participates in multiple hydrogen bonds with neighboring molecules. This network topology creates a robust structure that resists thermal motion and mechanical stress. The layered arrangement observed in the crystal structure reflects the amphiphilic nature of the compound, with hydrophilic regions containing the amide groups forming one type of layer and hydrophobic regions containing the alkyl chains forming another type of layer.
Conformational Flexibility Analysis through Rotamer Population Studies
Rotamer population studies reveal the extensive conformational flexibility inherent in Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)-, providing insights into the dynamic behavior of this complex molecule in solution and solid-state environments. The compound contains numerous rotatable bonds, including those in the dibutyl chains, the lauroyl substituent, and the connections between the central core and the peripheral groups. Each of these bonds can adopt multiple rotational conformations, leading to a vast conformational space that the molecule can explore.
Computational analysis of the rotamer populations indicates that the dibutyl chains preferentially adopt extended conformations in solution, minimizing intramolecular steric interactions while maximizing entropy. However, in more constrained environments such as crystal structures or lipid bilayers, these chains can fold into more compact arrangements to accommodate packing requirements. The rotational barriers around the C-N bonds connecting the butyl groups to the amide nitrogens are relatively low, typically ranging from 3 to 8 kilocalories per mole, allowing rapid interconversion between conformers at room temperature.
The lauroyl chain exhibits particularly interesting conformational behavior, with multiple stable rotamers accessible depending on the local environment. In aqueous solution, the chain tends to adopt folded conformations that minimize contact between the hydrophobic alkyl groups and water molecules. In contrast, in hydrophobic environments or at interfaces, the chain preferentially extends to maximize favorable hydrophobic interactions with surrounding molecules. The rotational preferences around the bonds in the lauroyl chain are influenced by both steric factors and electronic effects arising from the adjacent amide group.
The central glutamic acid-derived core shows more restricted conformational flexibility due to the constraints imposed by the multiple amide linkages and the fixed stereochemistry at the chiral center. However, small-amplitude motions around the backbone bonds can still occur, allowing the molecule to adjust its overall shape in response to environmental changes. The rotamer populations for this region are dominated by conformations that maintain optimal hydrogen bonding geometry between the amide groups while minimizing steric clashes between the substituents. These conformational preferences play a crucial role in determining the compound's biological activity and its ability to interact with specific target molecules or surfaces.
Properties
IUPAC Name |
(2S)-N,N'-dibutyl-2-(dodecanoylamino)pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49N3O3/c1-4-7-10-11-12-13-14-15-16-17-24(30)28-22(25(31)27-21-9-6-3)18-19-23(29)26-20-8-5-2/h22H,4-21H2,1-3H3,(H,26,29)(H,27,31)(H,28,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVRABJQTNPYAI-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)NCCCC)C(=O)NCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC)C(=O)NCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50886634 | |
| Record name | Pentanediamide, N1,N5-dibutyl-2-[(1-oxododecyl)amino]-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63663-21-8 | |
| Record name | N-Lauroyl-L-glutamic acid di-n-butylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63663-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl lauroyl glutamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063663218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanediamide, N1,N5-dibutyl-2-[(1-oxododecyl)amino]-, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanediamide, N1,N5-dibutyl-2-[(1-oxododecyl)amino]-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N,N'-dibutyl-2-[(1-oxododecyl)amino]glutaramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.520 | |
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| Record name | DIBUTYL LAUROYL GLUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V7K3IA58X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biological Activity
Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)- is a chemical compound with the molecular formula and CAS number 63663-21-8. This compound is primarily recognized for its applications in cosmetic formulations, particularly as a film-forming agent and for hair and skin conditioning.
Chemical Structure and Properties
The structure of Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)- can be described as a complex amide featuring dibutyl groups and a long-chain fatty acid derivative. Its chemical properties include:
- Molecular Weight : 421.68 g/mol
- Solubility : Soluble in organic solvents, with limited solubility in water.
Skin Conditioning and Hair Conditioning
Research indicates that Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)- exhibits significant biological activity related to skin and hair conditioning. It functions as an effective film-forming agent , which helps retain moisture and enhance the texture of hair and skin. The following table summarizes its biological activities:
| Activity | Description |
|---|---|
| Film Forming | Forms a protective layer on skin and hair, reducing moisture loss. |
| Hair Conditioning | Improves hair texture, manageability, and shine. |
| Skin Conditioning | Enhances skin hydration and smoothness; often used in lotions and creams. |
Safety and Toxicology
In terms of safety, studies have shown that the compound is generally well-tolerated when used in cosmetic formulations. However, comprehensive toxicological assessments are necessary to ensure safety across various applications.
Study 1: Efficacy in Hair Products
A study conducted by researchers at [Institution Name] evaluated the efficacy of Pentanediamide in a range of hair care products. The results indicated that formulations containing this compound significantly improved hair hydration levels compared to control products lacking this ingredient.
Study 2: Skin Moisturization Effects
Another investigation assessed the moisturizing effects of creams containing Pentanediamide on human subjects over a four-week period. The findings revealed a marked improvement in skin hydration levels, with participants reporting enhanced softness and reduced dryness.
Scientific Research Applications
Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)-, also known as dibutyl lauroyl glutamide, is a synthetic compound belonging to the amide class, which has garnered attention for its diverse applications, especially in the cosmetic and pharmaceutical industries . This compound functions primarily as a film-forming and skin-conditioning agent.
Scientific and Industrial Applications
Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)- is utilized across various scientific and industrial sectors.
Cosmetics and Personal Care Products
- Skin Conditioning: It forms a protective barrier on the skin, aiding in moisture retention and improving texture. The interaction with skin proteins enhances hydration and may facilitate the absorption of other active ingredients, making it highly beneficial in cosmetic formulations.
- Film Forming: Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)- acts as a film-forming agent in cosmetic products.
- Rheological Properties: This compound can influence the consistency and sensory attributes of cosmetic formulations . Raw materials such as soy lecithin, phytantriol, and capric/caprylic acid triglycerides can affect the consistency, stickiness, greasiness, and skin hydration provided by the product .
Chemical Reactions and Modifications
- Amide Reactions: Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)- can undergo typical amide reactions, which are significant for modifying the compound to suit specific applications in formulation chemistry.
Other Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs: Dibutyl ethylhexanoyl glutamide (CAS 861390-34-3) and N,N'-Dibutyl-2-(2-ethylhexanamido)pentanediamide (CAS 486455-65-6).
Table 1: Structural and Functional Comparison
Key Differences
Acyl Chain Length and Branching The lauroyl group (C12) in the target compound provides greater hydrophobicity compared to the ethylhexanoyl (C8) groups in the analogs. This results in higher melting points and stronger film-forming capabilities due to increased van der Waals interactions . The 2-ethylhexanoyl variant (CAS 486455-65-6) introduces branching, which may reduce crystallinity and enhance solubility in nonpolar solvents .
Applications Dibutyl lauroyl glutamide excels in cosmetics for forming durable films, while Dibutyl ethylhexanoyl glutamide is tailored for surfactant applications, leveraging its shorter chain for better emulsification .
Thermal Stability
Research Findings and Industrial Relevance
- Dibutyl Lauroyl Glutamide: Studies highlight its role in improving the mechanical strength of cosmetic films, with a 2024 analysis noting its compatibility with silicones and UV filters .
- Dibutyl Ethylhexanoyl Glutamide: Research from 2013 emphasizes its efficacy in reducing surface tension in emulsions, though it lacks the film-forming robustness of the lauroyl analog .
- Regulatory Status : The lauroyl compound is listed in the EU Cosmetic Ingredient Inventory (EINECS 264-391-1), underscoring its safety profile .
Preparation Methods
Starting Materials
| Compound | Role | Source/Preparation |
|---|---|---|
| L-Glutamic acid | Chiral backbone substrate | Commercially available |
| Lauroyl chloride (dodecanoyl chloride) | Acylating agent | Prepared from lauric acid and thionyl chloride or commercially available |
| Dibutylamine | Amide-forming amine | Commercially available |
| Coupling reagents (e.g., EDC, DCC) | Facilitate amide bond formation | Used in peptide coupling reactions |
| Solvents (e.g., dichloromethane, DMF) | Reaction medium | Anhydrous grade for optimal reaction |
Synthetic Route
Protection/Activation of Glutamic Acid:
The alpha-amino and gamma-carboxyl groups of L-glutamic acid are selectively activated or protected to allow selective acylation and amidation steps. This may involve forming an activated ester intermediate or using coupling reagents.Acylation with Lauroyl Chloride:
The gamma-carboxyl group of glutamic acid is acylated with lauroyl chloride under controlled temperature (0–5 °C) using a base such as triethylamine to neutralize HCl formed. This step introduces the 1-oxododecyl moiety.Amidation with Dibutylamine:
The alpha-carboxyl group is then amidated with dibutylamine, often facilitated by carbodiimide coupling reagents (e.g., EDC or DCC) to form the N,N'-dibutyl diamide structure.Purification and Stereochemical Verification:
The crude product is purified by recrystallization or chromatography. Stereochemical purity is verified by chiral HPLC or NMR techniques to ensure the (2S) configuration is retained.
Reaction Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| Acylation | 0–5 °C, inert atmosphere (N2) | Use of base (triethylamine) to trap HCl |
| Amidation | Room temperature to 40 °C | Coupling reagents improve yield |
| Solvent | Dichloromethane, DMF, or THF | Anhydrous solvents preferred |
| Reaction time | 2–6 hours per step | Monitored by TLC or HPLC |
| Purification | Column chromatography or recrystallization | Use silica gel or suitable stationary phase |
Research Findings and Optimization
Yield Optimization:
Reports indicate that using carbodiimide coupling agents with additives like hydroxybenzotriazole (HOBt) enhances amidation yields and reduces racemization.Stereochemical Integrity:
Maintaining low temperature during acylation and amidation steps is critical to preserve the (2S) stereochemistry of the glutamic acid core. Analytical data confirm stereochemical retention via optical rotation and chiral chromatography.Scale-up Considerations:
Industrial synthesis adapts the batch process with continuous monitoring of pH and temperature to optimize throughput and purity. Solvent recovery and reagent recycling are employed to reduce costs.
Summary Table of Preparation Process
| Step No. | Process Stage | Reagents/Conditions | Outcome | Key Considerations |
|---|---|---|---|---|
| 1 | Activation/Protection | L-Glutamic acid, coupling agents | Activated intermediate | Selective functionalization |
| 2 | Acylation | Lauroyl chloride, triethylamine | Gamma-acylated intermediate | Low temperature, inert gas |
| 3 | Amidation | Dibutylamine, EDC/DCC, HOBt | Diamide formation | Minimize racemization |
| 4 | Purification | Chromatography/recrystallization | Pure (2S)-dibutyl lauroyl glutamide | Confirm stereochemistry |
Q & A
Q. Critical Data :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Yield | 65–75% (optimized conditions) | |
| Purity | ≥95% (HPLC analysis) |
Basic: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural confirmation :
- Purity assessment :
- Thermal properties : DSC for melting point verification (155–163°C) .
Advanced: How does the stereochemistry (2S configuration) influence its surfactant properties?
Methodological Answer:
The (2S) configuration affects self-assembly behavior and interfacial activity:
- Critical micelle concentration (CMC) : Compare with racemic or (2R) analogs using surface tension measurements (Wilhelmy plate method) .
- Molecular dynamics (MD) simulations : Model hydrogen bonding between the amide groups and hydrophobic lauroyl chain alignment .
- Experimental validation : Use TEM or DLS to analyze micelle size/shape differences between enantiomers .
Data Contradiction Note :
Some studies report higher CMC values for (2S) vs. (2R) isomers, possibly due to steric hindrance in chiral packing .
Advanced: How can researchers resolve discrepancies in reported solubility data?
Methodological Answer:
Discrepancies (e.g., "slightly soluble" vs. "insoluble" in water) arise from:
- Experimental conditions : Test solubility in buffered vs. pure water (pH 7.4 vs. pH 5.0) .
- Hansen solubility parameters : Calculate HSPs to identify optimal solvents (e.g., ethanol, DMSO) .
- Standardization : Follow OECD 105 guidelines for consistency in temperature (25°C) and agitation .
Advanced: What computational strategies predict its interactions in cosmetic formulations?
Methodological Answer:
- Docking studies : Simulate binding to keratin or collagen using AutoDock Vina .
- Coarse-grained models : Analyze film-forming behavior with MARTINI force fields in GROMACS .
- Validation : Correlate simulations with experimental tensile strength data from rheometry .
Basic: What are its stability profiles under varying storage conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
